2,4-Dichloro-5-fluoro-6-methylpyrimidine

Description

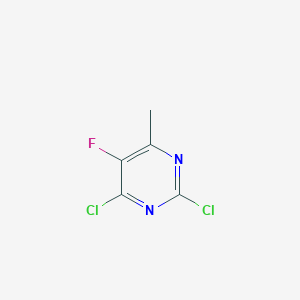

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLMCCNOPCDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647942 | |

| Record name | 2,4-Dichloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-98-5 | |

| Record name | 2,4-Dichloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-fluoro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine for Advanced Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapies. Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates, where the strategic placement of halide substituents allows for precise, regioselective modifications.

This guide focuses on This compound , a highly functionalized building block of significant interest to researchers in pharmaceutical and agrochemical synthesis. The presence of two distinct chlorine atoms at the C2 and C4 positions, modulated by the electronic effects of a C5-fluoro and a C6-methyl group, provides a nuanced platform for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise construction of complex molecular architectures, a critical advantage in the development of novel kinase inhibitors and other targeted therapeutic agents.[3][4] This document provides an in-depth exploration of its synthesis, core reactivity, and application, tailored for professionals engaged in drug development and advanced chemical research.

Physicochemical and Handling Properties

Proper characterization and handling are fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 954220-98-5 | [5] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [3] |

| Molecular Weight | 181.00 g/mol | [3] |

| Appearance | Inferred to be a solid or oil | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [3] |

| InChI Key | Not directly available, inferred from structure | |

| SMILES | CC1=C(F)C(=NC(=N1)Cl)Cl |

Synthesis Protocol: A Guided Walkthrough

The synthesis of this compound is typically achieved through the methylation of a precursor, 2,4-dichloro-5-fluoropyrimidine. The following protocol is adapted from established methodologies in process chemistry research.[5]

Rationale Behind the Synthesis

The core transformation is a nucleophilic addition of a methyl group to the pyrimidine ring, followed by an oxidative aromatization step. A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is selected as the nucleophile due to its high reactivity and commercial availability. The reaction is conducted at sub-ambient temperatures to control the exothermic nature of the Grignard addition and to minimize the formation of side products. The subsequent oxidation step using iodine re-establishes the aromaticity of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dichloro-5-fluoropyrimidine (1.0 eq)

-

Methylmagnesium bromide (3.0 M in THF, 1.5 eq)

-

1,2-Dimethoxyethane (DME)

-

Triethylamine (1.0 eq)

-

Iodine (1.0 eq)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

Water

Procedure:

-

To a solution of methylmagnesium bromide (1.5 eq) in THF, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) dissolved in 1,2-dimethoxyethane, ensuring the internal temperature is maintained below 15°C.[5]

-

Stir the resulting solution at 15°C for approximately 1 hour to allow for the formation of the intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of triethylamine (1.0 eq) in THF. Triethylamine acts as a base to facilitate the subsequent elimination step.

-

Following the addition of the base, slowly add a solution of iodine (1.0 eq) in THF, maintaining a low internal temperature. Iodine serves as the oxidant to reform the aromatic pyrimidine ring.

-

Upon completion of the iodine addition, quench the reaction by carefully adding water.

-

Allow the mixture to warm to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate. The organic layer will contain the desired product.

-

Concentrate the combined organic extracts under reduced pressure.

-

Purify the crude product via silica gel column chromatography, using a dichloromethane/hexane solvent system, to yield pure this compound.[5]

Application Spotlight: A Scaffold for EGFR Kinase Inhibitors

A prominent application of dichloromethylpyrimidine derivatives is in the synthesis of kinase inhibitors for cancer therapy. [6][7]Specifically, they have been used to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M/L858R that confer resistance to first-generation therapies in non-small cell lung cancer (NSCLC). [4] The 2,4-dichloro-6-methylpyrimidine core provides the perfect scaffold for linking different recognition moieties. Typically, the C4 position is functionalized with an aniline derivative that binds in the hinge region of the kinase's ATP pocket, while the C2 position is modified to enhance solubility, selectivity, or to target other regions of the enzyme. [4]

Hypothetical Protocol: Synthesis of a Kinase Inhibitor Core

This protocol outlines a plausible, two-step SNAr sequence to construct a core structure analogous to those used in EGFR inhibitor development, starting from this compound.

Step 1: Selective C4-Amination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

-

Add the desired aniline derivative (e.g., 3-ethynylaniline, 1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq).

-

Heat the mixture, typically between 80°C and reflux, and monitor the reaction by TLC or LC-MS until the starting material is consumed. This reaction preferentially substitutes the more reactive C4-chloro.

-

Upon completion, cool the reaction, concentrate it, and purify the intermediate product by crystallization or chromatography.

Step 2: C2-Amination

-

Dissolve the C4-aminated intermediate from Step 1 (1.0 eq) in a high-boiling point solvent like n-butanol or DMA.

-

Add the second nucleophile (e.g., a protected piperazine derivative, 1.2 eq) and a base if necessary.

-

Heat the reaction to a higher temperature (e.g., 120-150°C) to facilitate the substitution of the less reactive C2-chloro.

-

Monitor the reaction for completion.

-

Work-up the reaction by cooling, diluting with water to precipitate the product, or via extraction.

-

Purify the final compound by chromatography to yield the desired kinase inhibitor scaffold.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related analogues like 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-6-methylpyrimidine should be used to guide handling procedures. [8][9][10][11]

-

Hazards: These compounds are classified as corrosive and can cause severe skin burns and eye damage. [10][11]They are often harmful if swallowed. [8]Thermal decomposition may release toxic gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). [8][9]* Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood is mandatory. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [9]* Handling: Avoid creating dust if it is a solid. [9]It should be stored under an inert atmosphere as it may be sensitive to moisture or air. [3][9]Keep away from strong oxidizing agents, strong acids, and strong bases. [8]* First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [9]If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately. [9]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its utility is derived from the predictable yet tunable reactivity of its two chlorine substituents, governed by the electronic landscape of the pyrimidine ring. This feature enables the rational and sequential synthesis of complex, polysubstituted heterocycles. For drug development professionals, particularly those focused on kinase inhibitors, this compound represents a powerful building block for constructing novel therapeutic agents with high precision and control, making it an indispensable tool in the pursuit of next-generation targeted therapies.

References

- Zhang, L., et al. (2010).

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

LookChem. (n.d.). Cas 105806-13-1, 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. Available at: [Link]

-

LookChem. (n.d.). Cas 5424-21-5, 2,4-Dichloro-6-methylpyrimidine. Available at: [Link]

-

Zhonghan. (n.d.). China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Available at: [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,4-Dichloro-5-fluoropyrimidine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine. Available at: [Link]

- Google Patents. (2011). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

Autech Industry Co.,Limited. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. Available at: [Link]

- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 745-750.

-

SpectraBase. (n.d.). 2,4-Dichloro-6-methylpyrimidine - 13C NMR Spectrum. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3223-3225.

- de L. Milton, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14189-14253.

- Kumar, S., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 17(11), 1435.

-

National Center for Biotechnology Information. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Available at: [Link]

-

Wu, P., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. Available at: [Link]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 954220-98-5 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive agents. Its presence in nucleobases ensures inherent biocompatibility and provides a versatile framework for molecular recognition. Within this class, halogenated pyrimidines serve as exceptionally valuable intermediates, offering multiple reactive sites for the strategic construction of complex molecular architectures.

This compound (CAS No. 954220-98-5) is a prime example of such a strategic building block.[1][2] The specific arrangement of its substituents—two distinct chlorine atoms, an electron-withdrawing fluorine, and an electron-donating methyl group—creates a unique electronic and steric profile. This profile allows for controlled, regioselective reactions, making it a sought-after precursor in the synthesis of targeted therapeutics and advanced agrochemicals.[3] This guide offers a comprehensive overview of its physical properties, spectral characteristics, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required to effectively leverage this compound in their work.

Section 1: Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both reactive and biological systems, influencing everything from solubility and reaction kinetics to storage and formulation. Below is a summary of the known and predicted properties of this compound.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 954220-98-5 | [1] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [1][3] |

| Molecular Weight | 181.00 g/mol | [1][3] |

| Appearance | Data not available; expected to be a solid. | Inferred from related compounds[4] |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) and poorly soluble in water. | Inferred from structure |

| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)F | [1] |

Expert Insights: The presence of two chlorine atoms and a fluorine atom significantly increases the molecule's polarity and potential for dipole-dipole interactions, while the pyrimidine core can participate in hydrogen bonding as an acceptor. However, the lack of hydrogen bond donors and the overall halogenated character suggest that its solubility will be highest in moderately polar aprotic organic solvents. Its molecular weight of 181.00 g/mol places it well within the range of typical small-molecule fragments used in drug discovery campaigns.

Section 2: Spectral Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for reliable prediction of its key spectral features. This predictive analysis is an essential tool for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl group (-CH₃) protons. This peak would likely appear in the range of δ 2.0-2.5 ppm, shifted downfield due to the influence of the aromatic pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts:

-

-CH₃ Carbon: ~15-25 ppm.

-

Ring Carbons: The four carbons in the pyrimidine ring will be distinct. The carbons directly bonded to chlorine (C2, C4) and fluorine (C5) will be significantly deshielded, appearing far downfield (likely >140 ppm). The C-F coupling will be a key diagnostic feature, resulting in a large splitting of the C5 signal. The carbon attached to the methyl group (C6) will also be in the aromatic region.

-

-

Mass Spectrometry (MS): In an electron-impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 180. The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed:

-

M⁺: (containing two ³⁵Cl atoms) at m/z 180 (relative intensity ~100%)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 182 (relative intensity ~65%)

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 184 (relative intensity ~10%) This 100:65:10 ratio is a definitive signature for a molecule containing two chlorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-F stretching: A strong, sharp absorption typically in the 1000-1250 cm⁻¹ range.

-

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

-

Section 3: Synthesis and Reactivity

General Synthesis Protocol

The synthesis of this compound can be achieved via the methylation of a 2,4-dichloro-5-fluoropyrimidine precursor using a Grignard reagent.[5] This method is effective for adding alkyl groups to the pyrimidine ring.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.5 eq., typically 3.0 M in diethyl ether) dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15 °C.

-

Reaction Monitoring: Stir the solution at 15 °C for 1 hour after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution

The true utility of this compound lies in its reactivity towards nucleophiles. The two chlorine atoms at the C2 and C4 positions are both susceptible to nucleophilic aromatic substitution (SₙAr). However, they are not electronically equivalent.

-

Regioselectivity: The C4 position is generally more reactive towards nucleophiles than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent fluorine atom at C5 and the nitrogen at N3, which stabilize the negative charge of the Meisenheimer intermediate more effectively at the C4 position.

-

Sequential Reactions: This difference in reactivity allows for sequential, controlled substitutions. A researcher can first substitute the C4-chloro group using one nucleophile under milder conditions, and then substitute the C2-chloro group with a different nucleophile under more forcing conditions (e.g., higher temperature). This stepwise approach is fundamental to building molecular diversity from a single precursor.

Caption: Regioselective substitution pathway of the title compound.

Section 4: Applications in Drug Development

This compound is primarily employed as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure allows for modifications that can enhance the efficacy of active compounds.

A key application area is the development of kinase inhibitors, which are crucial in oncology. For instance, derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer (NSCLC).[6] In such syntheses, the dichloro-pyrimidine core serves as the central scaffold onto which various amine and aryl groups are attached via sequential SₙAr reactions to optimize binding to the kinase's active site. The fluorine at the 5-position can further enhance binding affinity through favorable electrostatic interactions or by blocking metabolic degradation.

Section 5: Safety and Handling

Disclaimer: This information is synthesized from data on structurally similar compounds and is not a substitute for a formal Safety Data Sheet (SDS) for this specific chemical. Always consult the SDS provided by the supplier before handling.

Based on the SDS for related dichloropyrimidines, this compound should be treated as a hazardous substance.[7][8]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

-

Handling Precautions:

-

Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its key value lies in the differential reactivity of its two chlorine atoms, which enables controlled, sequential nucleophilic substitutions. This feature, combined with the modulating effects of the fluoro and methyl groups, makes it an attractive scaffold for constructing diverse libraries of molecules in the pursuit of new drugs and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to exploit its synthetic utility.

References

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA

- 4-chloro-6-ethyl-5-fluoropyrimidine cas 137234-74-3 - Sinocure Chemical Group. (URL: )

- CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. (URL: )

- 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 - Sigma-Aldrich. (URL: )

- 137234-74-3 4-Chloro-6-ethyl-5-fluoropyrimidine AKSci J92280. (URL: )

- Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem. (URL: )

- This compound | 954220-98-5 - ChemicalBook. (URL: )

- 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem. (URL: )

- This compound - MySkinRecipes. (URL: )

- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich. (URL: )

- 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. (URL: )

- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. (URL: )

- This compound - Biosynth. (URL: )

- SAFETY D

- SAFETY D

- 4,6-Dichloro-5-fluoro-2-methylpyrimidine | 105806-13-1 - Sigma-Aldrich. (URL: )

- SAFETY D

- Cas 954220-98-5,this compound | lookchem. (URL: )

- 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 - ChemicalBook. (URL: )

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. (URL: )

- SAFETY D

- 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum - ChemicalBook. (URL: )

- 2,4-Dichloro-6-methylpyrimidine synthesis - ChemicalBook. (URL: )

- 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem. (URL: )

- 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum - ChemicalBook. (URL: )

- The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (URL: )

Sources

- 1. This compound | 954220-98-5 | ENB22098 [biosynth.com]

- 2. Cas 954220-98-5,this compound | lookchem [lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 954220-98-5 [chemicalbook.com]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

2,4-Dichloro-5-fluoro-6-methylpyrimidine chemical reactivity profile

An In-Depth Technical Guide to the Chemical Reactivity of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1] Its pyrimidine core is a privileged structure, found in a multitude of approved drugs and biologically active molecules, owing to its ability to form key hydrogen bond interactions with protein targets.[2][3] The specific arrangement of substituents on this scaffold—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a platform for complex and regioselective chemical transformations.

This guide, intended for researchers and drug development professionals, offers a comprehensive profile of the chemical reactivity of this compound. We will move beyond simple reaction schemes to explore the underlying electronic and steric principles that govern its reactivity, with a focus on the two most synthetically valuable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding these principles is paramount for leveraging this scaffold in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]

Core Reactivity Principles: Unraveling Regioselectivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electron deficiency makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles. The substituents further modulate this reactivity:

-

Chlorine Atoms (C2 and C4): Serve as excellent leaving groups in both nucleophilic substitution and cross-coupling reactions. The central question of this molecule's reactivity is the competition between these two positions.

-

Fluorine Atom (C5): As a potent electron-withdrawing group, it further activates the ring towards nucleophilic attack, increasing the electrophilicity of the adjacent C4 carbon.

-

Methyl Group (C6): An electron-donating group, which can subtly influence the electronic distribution and may offer a site for further functionalization, although reactions on the ring are far more common.

Generally, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[6][7][8] This is attributed to the greater ability of the para-nitrogen atom (N1) and the C5-fluoro group to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

Caption: Primary pathways for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most fundamental reaction class for this scaffold, enabling the introduction of a wide array of amine, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

Causality of C4-Selectivity

When a nucleophile attacks the C4 position, the resulting anionic intermediate (Meisenheimer complex) is stabilized by resonance delocalization of the negative charge onto both the N1 ring nitrogen and the powerfully inductive and mesomeric electron-withdrawing nitro or fluoro group at C5.[9] Attack at C2 results in an intermediate where the charge is delocalized primarily by the two adjacent nitrogen atoms, a less stabilizing arrangement compared to the C4-attack intermediate. This difference in intermediate stability leads to a lower activation energy for the C4-substitution pathway, making it the kinetically preferred outcome.[6]

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a typical SNAr reaction to install an amine at the more reactive C4 position.

Caption: General workflow for a selective C4 amination reaction.

Methodology:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in a suitable high-boiling solvent such as 1-pentanol or THF.[10]

-

Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[10][11]

-

Reaction Execution: Heat the reaction mixture to a temperature between 100-140 °C. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[12] Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-2-chloro-5-fluoro-6-methylpyrimidine derivative.[12]

Achieving C2-Selectivity

While C4 substitution is dominant, C2 selectivity can be achieved under specific circumstances. The regioselectivity is a delicate balance of electronic and steric effects.[13][14]

-

Influence of C6 Substituents: A strong electron-donating group (EDG) at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[6][13] The methyl group in the title compound is a weak EDG, so this effect is less pronounced but should be considered.

-

Tertiary Amine Nucleophiles: An established strategy for achieving C2 selectivity on 5-substituted-2,4-dichloropyrimidines involves using tertiary amines as nucleophiles. The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation of the resulting quaternary ammonium salt to give the secondary amine product.[15]

| Factor | Effect on Regioselectivity | Rationale |

| Nucleophile | Most neutral nucleophiles (RNH₂, ROH) strongly favor C4 .[7] | Governed by the superior stability of the C4 Meisenheimer intermediate.[6] |

| Tertiary amines (R₃N) can favor C2 on 5-EWG pyrimidines.[15] | Proceeds via a different mechanism involving an intermediate quaternary salt and subsequent dealkylation.[15] | |

| C5 Substituent | Electron-withdrawing group (like -F) enhances the preference for C4 .[6] | Further stabilizes the negative charge in the C4 intermediate. |

| C6 Substituent | Electron-donating group (like -OCH₃, -NH₂) can favor C2 .[13] | The EDG destabilizes the C4 intermediate relative to the C2 intermediate, reversing selectivity.[13] |

| Reaction Conditions | Lower temperatures generally improve selectivity for the kinetically favored C4 product.[12] | Higher temperatures can provide enough energy to overcome the activation barrier for the C2 pathway, leading to mixtures. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups onto the pyrimidine core. The reactivity order for these reactions generally mirrors that of SNAr: C4 > C2.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester), is highly effective and exhibits excellent regioselectivity for the C4 position.[16][17] This strong preference allows for the sequential and controlled functionalization of the pyrimidine ring.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

Microwave-assisted synthesis offers a rapid and efficient method for Suzuki coupling, often with lower catalyst loadings and shorter reaction times.[16]

Sources

- 1. Cas 954220-98-5,this compound | lookchem [lookchem.com]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluoro-6-methylpyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, outline a detailed synthetic protocol with mechanistic insights, analyze its chemical reactivity, and explore its strategic applications as a versatile building block in medicinal chemistry. This document is designed to serve as a practical resource, grounding theoretical concepts in established laboratory practice and highlighting the compound's potential in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its structural versatility allows for modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[1] The introduction of a fluorine atom, as seen in this compound, is a widely employed strategy in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability.

This compound (CAS: 954220-98-5) emerges as a particularly valuable synthetic intermediate. It combines the reactive potential of two distinct chlorine atoms, the modulating electronic influence of a fluoro group, and the steric presence of a methyl group on the privileged pyrimidine core. This combination makes it an ideal starting material for constructing complex molecular architectures, especially for targeted therapies in oncology and immunology.[2][3]

Core Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 954220-98-5 | [4][5][6] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [5] |

| Molecular Weight | 181.00 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Boiling Point | ~225.1 °C (at 760 mmHg, estimated) | [6] |

| Physical Form | Solid (predicted based on analogs) | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | [7] |

Spectroscopic Insights:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: A singlet peak is expected in the aromatic region for the methyl protons (CH₃), likely around δ 2.0-2.5 ppm.

-

¹³C NMR: Five distinct carbon signals would be expected, with the C-F and C-Cl carbons showing characteristic shifts and coupling constants.

-

¹⁹F NMR: A singlet is expected, providing a clear diagnostic marker for the presence of the fluoro group.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ~9:6:1 ratio), confirming its elemental composition.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via methylation of a commercially available precursor. The following protocol is adapted from established methodologies for similar transformations.[4]

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Principle: This synthesis utilizes a Grignard reaction, a robust organometallic C-C bond-forming method. Methylmagnesium bromide, a potent nucleophile, is used to introduce a methyl group onto the pyrimidine ring system. The choice of 2,4-dichloro-5-fluoropyrimidine as the starting material is strategic, as it is a readily available intermediate.[2]

Step-by-Step Methodology:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: To the flask, add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) dissolved in a dry, ethereal solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF).

-

Temperature Control (Critical): Cool the reaction vessel to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the reactivity of the Grignard reagent and prevent side reactions.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.5 eq., typically 3.0 M in ether) to the stirred pyrimidine solution via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), and combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a gradient of hexane/dichloromethane) to afford the pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity & Strategic Application in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. In pyrimidine systems, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This selectivity is the key to its use as a scaffold, allowing for sequential and regioselective introduction of different functionalities.

Causality of Reactivity:

-

C4-Cl (More Reactive): The C4 position is para to one ring nitrogen and ortho to the other, making it highly electron-deficient and activated for nucleophilic attack.

-

C2-Cl (Less Reactive): The C2 position is situated between two electron-withdrawing nitrogen atoms, but the steric hindrance from adjacent groups and more complex electronic factors often render it less reactive than C4.

-

Influence of Substituents: The electron-withdrawing fluorine at C5 further activates the ring towards SNAr, while the electron-donating methyl group at C6 has a modest deactivating effect but primarily serves as a steric and recognition element for downstream applications.

This reactivity profile allows for a modular approach to drug synthesis. For example, a primary amine (R¹-NH₂) can be selectively introduced at the C4 position under milder conditions, followed by the displacement of the C2 chlorine with a second nucleophile (R²-Nu) under more forcing conditions (e.g., higher temperature or stronger base).

Reactivity and Derivatization Diagram

Caption: Regioselective substitution strategy for this compound.

Application Example: Scaffold for EGFR Kinase Inhibitors

Drawing inspiration from the development of inhibitors for Epidermal Growth Factor Receptor (EGFR), particularly for non-small cell lung cancer (NSCLC), this scaffold is an excellent starting point.[3] Many EGFR inhibitors feature a 2,4-disubstituted pyrimidine core.

A hypothetical synthesis could involve:

-

Step A: Selective reaction of this compound with a key aniline derivative (e.g., one containing an acrylamide warhead for covalent binding) at the C4 position.

-

Step B: Subsequent substitution of the C2 chlorine with a small amine or alcohol to enhance solubility and target engagement.

This modular strategy enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Analytical Characterization and Quality Control

To ensure the integrity of experimental results, rigorous analytical validation of the synthesized compound is mandatory. A self-validating system of checks should be employed.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid). Purity should exceed 98% for use in biological assays.

-

Identity Confirmation (MS): Mass spectrometry confirms the molecular weight of the compound, and high-resolution MS (HRMS) can verify its elemental formula to within 5 ppm accuracy.

-

Structural Elucidation (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the precise chemical structure, ensuring that the desired regiochemistry of substitution has been achieved.

Safety, Handling, and Storage Protocols

Based on safety data for structurally related dichlorofluoropyrimidines, this compound should be handled as a hazardous substance.

-

Hazards: Assumed to be corrosive, causing severe skin burns and eye damage.[8] It may be harmful if swallowed and may cause skin sensitization.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[8] Use appropriate tools to handle the material and avoid creating dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture.[10] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9][10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable scaffold. For researchers and scientists, this molecule offers a reliable and efficient starting point for the design and synthesis of next-generation targeted therapies. As the demand for novel kinase inhibitors and other precision medicines continues to grow, the strategic application of such well-designed building blocks will be paramount to advancing human health.

References

- Vertex AI Search Result.

-

ChemAnalyst. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]

-

LookChem. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. Available from: [Link]

-

Zhonghan. China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Available from: [Link]

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. Available from: [Link]

-

PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Available from: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

LookChem. Cas 954220-98-5,this compound. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 954220-98-5 [chemicalbook.com]

- 5. This compound | 954220-98-5 | ENB22098 [biosynth.com]

- 6. This compound | 954220-98-5 [sigmaaldrich.com]

- 7. 137234-74-3 | CAS DataBase [m.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-5-fluoro-6-methylpyrimidine for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] 2,4-Dichloro-5-fluoro-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. For drug development professionals, accurately characterizing the solubility of this compound is a crucial early step, as low aqueous solubility can lead to suboptimal drug delivery and absorption.[1]

This document is structured to provide a comprehensive overview, beginning with the fundamental factors that govern solubility, followed by a detailed, field-proven experimental protocol for its measurement. We will then present representative solubility data and conclude with a discussion of the implications for formulation and development.

Part 1: Elucidating the Factors Governing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by a variety of factors.[3][4] A comprehensive understanding of these factors is essential for designing meaningful experiments and for the strategic development of formulations.

Key Influencing Factors:

-

pH: For ionizable compounds, pH is a dominant factor.[2][3] The pyrimidine ring system, with its nitrogen atoms, can exhibit basic properties, and its solubility can be significantly affected by the pH of the aqueous medium.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5][6] This relationship is crucial for developing crystallization processes and for understanding storage requirements.[5]

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[5] The solubility of this compound will, therefore, vary significantly across a range of organic solvents with differing polarities.

-

Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystal lattice energy, can have a profound impact on its solubility. Different polymorphic forms of the same compound can exhibit different solubilities.

-

Presence of Other Solutes: The addition of salts or other excipients can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound in an aqueous solution.[5]

Caption: Key factors influencing the solubility of this compound.

Part 2: A Validated Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of the equilibrium state.[7] The following protocol provides a step-by-step guide for its implementation.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, and a relevant buffer solution such as phosphate-buffered saline (PBS) at pH 7.4). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C and/or 37 °C to simulate ambient and physiological conditions, respectively.

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is generally recommended to ensure that the concentration of the dissolved solid in the solvent has reached a plateau.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended solid particles, which would lead to an overestimation of solubility, filter the aliquot through a 0.22 µm syringe filter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

-

If the experiment is performed at different temperatures, the thermodynamic parameters of dissolution, such as enthalpy and entropy, can be calculated from the temperature dependence of solubility.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Part 3: Representative Solubility Data

| Solvent | Temperature (°C) | Representative Solubility (mg/mL) | Classification |

| Water | 25 | < 0.1 | Practically Insoluble |

| PBS (pH 7.4) | 37 | < 0.1 | Practically Insoluble |

| Ethanol | 25 | 50 - 100 | Soluble |

| Methanol | 25 | > 100 | Freely Soluble |

| Acetonitrile | 25 | > 100 | Freely Soluble |

| Acetone | 25 | > 100 | Freely Soluble |

| Ethyl Acetate | 25 | 10 - 30 | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | Freely Soluble |

Classification based on USP/NF descriptive terms.

Part 4: Safety and Handling Considerations

This compound and related dichloropyrimidine compounds should be handled with care. They are often classified as corrosive and can cause severe skin burns and eye damage.[9] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[9]

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its development as a potential therapeutic agent. This guide has provided a framework for understanding the key factors that influence its solubility and a detailed, robust protocol for its experimental determination. The shake-flask method, when executed with precision, yields reliable thermodynamic solubility data that is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing a compound through the drug development pipeline.

References

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

Solubility of Things. Pyrimidine. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]

-

ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Semantic Scholar. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

-

ResearchGate. Variation of mole fraction solubilities (xi) with temperature for... [Link]

-

National Institutes of Health. Direct Measurement of Amorphous Solubility. [Link]

-

lookchem.com. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. [Link]

-

YouTube. How to measure solubility with Crystalline. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Zhonghan. China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. [Link]

-

Huber Kältemaschinenbau AG. Solubility determination and crystallization. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

-

Cheméo. 2,4-dichloro-6-methylpyrimidine. [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. fishersci.com [fishersci.com]

The Synthetic Heart of Innovation: A Technical Guide to the Potential Biological Activity of 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Foreword: Unveiling the Potential Within a Core Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the identification and exploitation of versatile chemical scaffolds are paramount to the discovery of novel bioactive agents. Among these, the pyrimidine core has long been a focal point, owing to its presence in a myriad of biologically significant molecules. This guide delves into the technical intricacies of a particularly promising, yet underexplored, derivative: 2,4-Dichloro-5-fluoro-6-methylpyrimidine .

While direct biological activity of this compound is not extensively documented, its true power lies in its role as a highly adaptable intermediate—a synthetic heart from which a diverse array of potent molecules can be generated. This document will serve as a technical resource for researchers, scientists, and drug development professionals, illuminating the synthetic pathways, chemical properties, and, most importantly, the potential biological activities that can be unlocked from this versatile building block. We will explore its application in the synthesis of targeted therapies, particularly in oncology, and provide a framework for its utilization in drug discovery workflows.

Compound Profile: Physicochemical Properties and Synthetic Overview

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₃Cl₂FN₂.[1][2] Its structure is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a methyl group at position 6. This unique arrangement of functional groups imparts significant reactivity and versatility, making it a valuable precursor in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂FN₂ | [1][2] |

| Molecular Weight | 181.00 g/mol | [1] |

| CAS Number | 954220-98-5 | [2] |

| Physical Form | Solid | - |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. A general and effective method involves the reaction of a Grignard reagent with a substituted pyrimidine, followed by an oxidation/iodination and subsequent purification. This process highlights the chemical manipulations that can be performed on the pyrimidine ring to introduce the desired functional groups.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-dichloro-5-fluoropyrimidine.

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Methylmagnesium bromide (3.0 M in THF)

-

Tetrahydrofuran (THF)

-

1,2-dimethoxyethane

-

Triethylamine

-

Iodine

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

Water

-

Silica gel

Procedure:

-

To a solution of 3.0 M methylmagnesium bromide in tetrahydrofuran, add 2,4-dichloro-5-fluoropyrimidine in 1,2-dimethoxyethane, ensuring the temperature is maintained below 15°C.

-

Stir the resulting solution at 15°C for 1 hour.

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of triethylamine in tetrahydrofuran, maintaining an internal temperature of approximately 5°C.

-

Subsequently, add a solution of iodine in tetrahydrofuran.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the product with ethyl acetate and concentrate the organic layers.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system to yield this compound.

The Gateway to Bioactivity: this compound as a Key Intermediate

The true biological significance of this compound lies in its utility as a chemical intermediate for the synthesis of a wide range of biologically active compounds.[1] Its dichloro substitutions provide two reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This versatility is crucial in the development of targeted therapies and agrochemicals.[1][3]

A Scaffold for Kinase Inhibitors in Oncology

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The structural analogue, 2,4-dichloro-6-methylpyrimidine, has been successfully utilized to design and synthesize potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring resistance mutations like T790M/L858R, which are common in non-small cell lung cancer (NSCLC).[4]

A study on 2,4-dichloro-6-methylpyrimidine derivatives demonstrated that these compounds can exhibit strong antiproliferative activity against cancer cell lines.[4] For instance, the compound designated as L-18 showed an IC50 value of 0.65 ± 0.06 μM against H1975 cells, which harbor the EGFR T790M/L858R mutation.[4] This compound was also shown to induce apoptosis, block the cell cycle, and inhibit cell migration and invasion in a dose-dependent manner.[4]

The synthetic strategy for these inhibitors often involves the sequential substitution of the two chlorine atoms on the pyrimidine ring with various amine-containing moieties. The fluorine atom at the 5-position in this compound can further enhance the binding affinity and metabolic stability of the final drug candidates.

Workflow for the Development of Pyrimidine-Based Kinase Inhibitors

Caption: A workflow for developing kinase inhibitors from the pyrimidine scaffold.

Potential in Agrochemicals and Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, insecticidal, antiviral, and anti-inflammatory properties.[5][6] The this compound scaffold can serve as a starting point for the synthesis of novel agrochemicals, such as fungicides and herbicides.[1] The introduction of different substituents at the 2 and 4 positions can modulate the biological activity and target specificity of the resulting compounds.

Future Directions and Conclusion

While this compound itself may not be the final bioactive molecule, its importance as a versatile and reactive intermediate cannot be overstated. It represents a key starting material for the construction of complex molecules with a wide range of potential therapeutic and agricultural applications.

The true potential of this compound will be realized through its continued use in the following areas:

-

Expansion of Kinase Inhibitor Libraries: Systematic exploration of substitutions at the C2 and C4 positions to develop novel inhibitors for a range of kinases implicated in various diseases.

-

Development of Novel Agrochemicals: Synthesis and screening of derivatives for potent and selective antifungal, insecticidal, and herbicidal activities.

-

Exploration of Other Therapeutic Areas: Investigation of its derivatives for antiviral, anti-inflammatory, and antibacterial properties.

References

-

Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

-

Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. (2024). Arch Pharm (Weinheim), 357(5), e2300736. Retrieved January 6, 2026, from [Link]

-

China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. (n.d.). Retrieved January 6, 2026, from [Link]

-

2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (2022). Frontiers in Chemistry, 10, 893356. Retrieved January 6, 2026, from [Link]

-

In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. | International Journal of Life Science and Pharma Research. (2022). International Journal of Life Science and Pharma Research, 12(1). Retrieved January 6, 2026, from [Link]

-

2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (2018). International Journal of ChemTech Research, 11(01), 22-31. Retrieved January 6, 2026, from [Link]

-

Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 954220-98-5 | ENB22098 [biosynth.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijlpr.com [ijlpr.com]

2,4-Dichloro-5-fluoro-6-methylpyrimidine literature review

An In-depth Technical Guide to 2,4-Dichloro-5-fluoro-6-methylpyrimidine: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a common motif in biologically active molecules, and the specific arrangement of its substituents—two reactive chlorine atoms, an electron-withdrawing fluorine, and a methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical behavior, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this potent intermediate.

Physicochemical Properties and Safety Profile

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 954220-98-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [2][3] |

| Molecular Weight | 181.00 g/mol | [3] |

| Appearance | Solid (typical) | [4] |

| Storage | 2-8°C, store under inert gas | [3] |

Safety Considerations: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related analogs like 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloro-6-methylpyrimidine indicate significant hazards.[4][5][6][7] This compound should be handled with extreme care, assuming it is corrosive and toxic.

-

Hazard Profile: Causes severe skin burns and eye damage.[6][7] Harmful if swallowed.[6]

-

Handling Precautions: Use only in a chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Avoid inhalation of dust and contact with skin, eyes, and clothing.[5][8]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][8]

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of its precursor, 2,4-dichloro-5-fluoropyrimidine, using a Grignard reagent. The reaction is a nucleophilic addition-elimination process at the C6 position.

Experimental Protocol: Methylation of 2,4-Dichloro-5-fluoropyrimidine

This protocol is adapted from established literature methodologies for similar transformations.[1]

Materials:

-

2,4-dichloro-5-fluoropyrimidine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine

-

Iodine

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

Water (deionized)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and dissolve it in 1,2-dimethoxyethane.

-

Grignard Addition: Cool the solution to below 15°C in an ice bath. Slowly add a 3.0 M solution of methylmagnesium bromide in ether (1.5 eq) to the flask, ensuring the internal temperature does not exceed 15°C.[1]

-

Stirring: Stir the resulting solution at 15°C for 1 hour to allow for the formation of the intermediate.

-

Oxidative Workup: Cool the reaction mixture to 0°C.[1] Slowly add a solution of triethylamine (1.0 eq) in THF, followed by a solution of iodine (1.0 eq) in THF, maintaining the internal temperature around 5°C.[1]

-

Quenching: Quench the reaction by carefully adding water. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to afford the pure this compound.[1] A 74% yield has been reported for a similar process.[1]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The key challenge and opportunity for a synthetic chemist is controlling the regioselectivity of the substitution—that is, selectively replacing the chlorine at the C4 or C2 position.

The regioselectivity is a delicate interplay of electronic and steric factors:

-

Electronic Effects: The pyrimidine ring nitrogens are strongly electron-withdrawing, activating the C2, C4, and C6 positions towards nucleophilic attack. The C5-fluoro group further withdraws electron density, enhancing the reactivity of the adjacent C4 position. Conversely, the C6-methyl group is electron-donating, which slightly deactivates the ring but can influence the preferred site of attack.

-